molecular formula C9H19N B7870755 Cycloheptylmethyl-methyl-amine

Cycloheptylmethyl-methyl-amine

Cat. No.: B7870755
M. Wt: 141.25 g/mol
InChI Key: PQPLDGDDBKJURL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptylmethyl-methyl-amine can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with methylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cycloheptylmethyl-methyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Amides, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reactants used.

Mechanism of Action

The mechanism of action of cycloheptylmethyl-methyl-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Cyclohexylmethyl-methyl-amine
  • Cyclopentylmethyl-methyl-amine
  • Cyclooctylmethyl-methyl-amine

Comparison: Cycloheptylmethyl-methyl-amine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexyl) and five-membered (cyclopentyl) counterparts. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

1-cycloheptyl-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-10-8-9-6-4-2-3-5-7-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPLDGDDBKJURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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